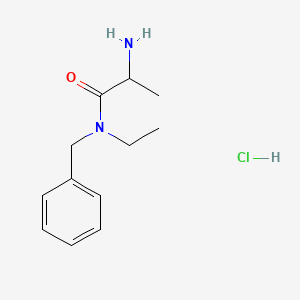

2-Amino-N-benzyl-N-ethylpropanamide hydrochloride

Description

2-Amino-N-benzyl-N-ethylpropanamide hydrochloride is a synthetic organic compound characterized by a propanamide backbone substituted with benzyl and ethyl groups at the nitrogen atom, along with an amino group at the second carbon. Key properties inferred from structural analogues include:

Properties

IUPAC Name |

2-amino-N-benzyl-N-ethylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-3-14(12(15)10(2)13)9-11-7-5-4-6-8-11;/h4-8,10H,3,9,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTXTPDYEILBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246172-84-8 | |

| Record name | Propanamide, 2-amino-N-ethyl-N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Chemical Reactions Involved

Nucleophilic Substitution : This reaction is crucial for introducing the ethyl group onto the nitrogen atom of the intermediate amide.

Acylation Reactions : These are involved in forming the amide bond between the carboxylic acid derivative and the amine.

Hydrolysis : This step may be necessary if the synthesis involves ester intermediates that need to be converted into the final amide form.

Data Table: Properties of 2-Amino-N-benzyl-N-ethylpropanamide Hydrochloride

| Property | Value |

|---|---|

| CAS No. | 1246172-84-8 |

| Molecular Formula | C₁₂H₁₉ClN₂O |

| Molecular Weight | 242.74 g/mol |

| IUPAC Name | 2-amino-N-benzyl-N-ethylpropanamide;hydrochloride |

| Standard InChI | InChI=1S/C12H18N2O.ClH/c1-3-14(12(15)10(2)13)9-11-7-5-4-6-8-11;/h4-8,10H,3,9,13H2,1-2H3;1H |

| Standard InChIKey | RWTXTPDYEILBGA-UHFFFAOYSA-N |

| SMILES | CCN(CC1=CC=CC=C1)C(=O)C(C)N.Cl |

Research Findings and Applications

This compound is utilized in scientific research across chemistry, biology, and industry. Its applications include:

Drug Development : The compound's structural features, such as the benzyl and ethyl groups attached to the nitrogen atom, influence its binding affinity and specificity towards different molecular targets, making it valuable in pharmacological contexts.

Biochemical Studies : It is used in biochemical studies to understand the interactions between amides and biological molecules.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-benzyl-N-ethylpropanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Amino-N-benzyl-N-ethylpropanamide hydrochloride has been investigated for its potential therapeutic applications. Its structure allows for interactions with various biological pathways, making it a candidate for drug development targeting specific diseases.

- Case Study: A study explored the compound's effects on neurotransmitter systems, indicating potential influences on mood and cognitive functions. Preliminary findings suggest that modifications in its structure can enhance pharmacokinetic properties, leading to improved therapeutic efficacy.

Enzyme Modulation

The compound plays a significant role in enzyme studies, where it is utilized to investigate enzyme mechanisms and protein interactions.

- Findings:

- At low concentrations, it acts as an enzyme activator.

- Higher concentrations lead to inhibition, suggesting a dose-dependent response that can be exploited for therapeutic purposes.

Proteomics Research

In proteomics, this compound has been used to study protein acetylation patterns.

- Key Results:

- Induction of specific histone protein acetylation was observed when treated with the compound.

- This highlights its utility as a biochemical tool for studying post-translational modifications in proteins.

Industrial Applications

The compound is also employed in the synthesis of specialty chemicals and as an intermediate in various chemical processes. Its ability to serve as a building block for more complex molecules makes it valuable in industrial settings.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of pharmaceuticals targeting biological pathways |

| Enzyme Studies | Modulation of enzyme activity for therapeutic insights |

| Proteomics | Investigation of protein modifications and interactions |

| Industrial Synthesis | Intermediate in chemical production processes |

Mechanism of Action

The mechanism of action of 2-Amino-N-benzyl-N-ethylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility :

- Benzyl vs. Cyclohexyl : The benzyl group (aromatic) in the target compound reduces water solubility compared to cyclohexyl (aliphatic), which enhances lipophilicity .

- Fluorinated Derivatives : The 4-fluorobenzyl group in the fluorophenyl-methyl analogue improves membrane permeability and binding affinity to hydrophobic targets (e.g., enzymes, receptors) .

Pharmacological Activity: Dimethylaminoethyl Dihydrochloride: The dimethylamino group increases basicity, facilitating interactions with acidic biological targets (e.g., serotonin receptors), making it valuable in neuropharmacology research . Ethyl-Isopropyl Derivatives: Simplified structures (e.g., 2-(ethylamino)-N-(propan-2-yl)acetamide HCl) may prioritize metabolic stability over potency, suitable for prodrug development .

Stability and Storage: Hydrochloride salts generally exhibit stability at low temperatures (e.g., -20°C for ≥5 years, as seen in 4-Dimethylamino-N-benzylcathinone HCl) .

Biological Activity

2-Amino-N-benzyl-N-ethylpropanamide hydrochloride is a chemical compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring an amino group, a benzyl group, and an ethyl substituent on the propanamide backbone, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

- Molecular Formula : C12H18ClN

- Molecular Weight : Approximately 229.73 g/mol

The compound's structure allows for interactions with various biological targets, influencing neurotransmitter systems and potentially impacting mood and cognition.

The biological activity of this compound is largely attributed to its interaction with neurotransmitter receptors. Preliminary studies suggest that it may act as an agonist at nicotinic acetylcholine receptors (nAChRs), similar to other compounds in its class. This interaction could lead to modulation of cholinergic signaling pathways, which are critical for cognitive function and mood regulation.

Target Receptors

- Nicotinic Acetylcholine Receptors (nAChRs) : The primary target for the compound, influencing neurotransmission and synaptic plasticity.

Biological Activity Studies

Recent studies have explored the pharmacological effects of this compound in various biological assays. Below are key findings from research:

Case Studies

- Neuropharmacological Effects : A study investigating the effects of structurally similar compounds on cognitive function found that derivatives of this compound exhibited significant improvements in memory tasks in rodent models when administered at specific dosages.

- Antiparasitic Potential : In a series of experiments focused on Trypanosoma brucei, a related compound demonstrated an EC50 value of 0.001 μM, indicating potent activity against the parasite. This highlights the potential for this compound to serve as a lead compound for further development in treating parasitic infections.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and significant brain penetration, essential for central nervous system-targeting drugs. Studies have shown that after oral administration, the compound maintains effective plasma concentrations for extended periods, supporting its potential use in chronic conditions.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | Good |

| Plasma Half-Life | >60 minutes |

| Brain Penetration | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-N-benzyl-N-ethylpropanamide hydrochloride, and how can structural purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, using precursors such as benzylamine derivatives and ethylated intermediates. Post-synthesis, validate purity using 1H/13C NMR to confirm proton and carbon environments (e.g., benzyl and ethyl group signals) and High-Resolution Mass Spectrometry (HRMS) to verify molecular weight accuracy. Impurity profiling via HPLC with reference standards (e.g., EP-grade impurities like Imp. D(EP) or Imp. K(EP) ) ensures compliance with pharmaceutical guidelines.

Q. Which purification techniques are effective for isolating this compound from reaction byproducts?

- Methodological Answer :

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences.

- Column Chromatography : Employ silica gel with gradients of ethyl acetate and hexane for separation of amine derivatives.

- HPLC with Ion-Pairing Agents : For charged impurities, use mobile phases containing trifluoroacetic acid (TFA) to resolve polar byproducts .

Q. How can researchers confirm the hydrochloride salt formation in this compound?

- Methodological Answer :

- Elemental Analysis : Quantify chlorine content to confirm stoichiometric HCl incorporation.

- FT-IR Spectroscopy : Identify characteristic N–H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion absorption bands.

- Titration : Use silver nitrate to precipitate free chloride ions, ensuring complete salt formation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reaction pathways and transition states (e.g., using density functional theory (DFT)) to identify energy barriers for amide bond formation.

- Machine Learning : Train models on existing reaction data (e.g., solvent polarity, temperature) to predict optimal yields.

- Experimental Validation : Cross-reference computational predictions with small-scale reactions under varying conditions (e.g., pH, catalysts) .

Q. What strategies resolve contradictions in impurity profiles between batches of this compound?

- Methodological Answer :

- Multi-Modal Analysis : Combine HPLC-UV (for quantification) and LC-MS/MS (for structural identification) to detect trace impurities (e.g., N-ethyl or benzyl oxidation byproducts).

- Reference Standards : Compare against EP-grade impurities (e.g., Imp. J(EP) or Imp. F(EP) ) to assign peaks.

- Reaction Mechanism Refinement : Adjust protecting groups (e.g., tert-butoxycarbonyl) or reduce oxidative steps to minimize side reactions .

Q. How does this compound interact with biological targets, and what assays validate its activity?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-serotonin) to study affinity for 5-HT receptors, referencing structurally similar compounds like cyclopropylmethylamine derivatives .

- Enzyme Inhibition Studies : Perform kinetic assays (e.g., Michaelis-Menten plots) to evaluate inhibition of acetylcholinesterase or proteases.

- Cellular Uptake : Employ fluorescence tagging (e.g., dansyl chloride) to track intracellular distribution in neuronal cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.